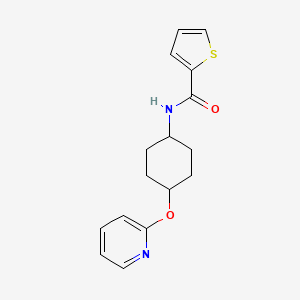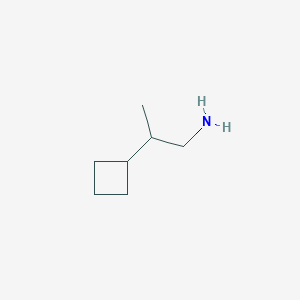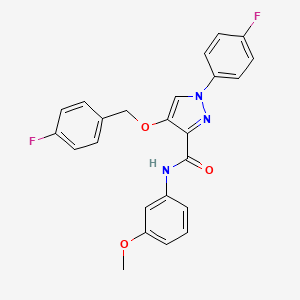
2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid is a multifunctional molecule that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar compounds, which can be used to infer some aspects of the compound . For instance, carboxylic acid derivatives are known for their importance in medicine, particularly in oncology, due to their biological activities .
Synthesis Analysis
The synthesis of related carboxylic acid derivatives involves the condensation of certain precursors such as hydroxyimino aldehydes with amines. For example, the condensation of 2-(hydroxyimino)-3-oxobutanal with primary aliphatic amines or substituted anilines can lead to the formation of various nitroso-enaminones and hydroxyimino-ketones . Similarly, the synthesis of the compound 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid was achieved and characterized by various spectroscopic techniques, suggesting that a similar approach could be used for the synthesis of 2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid .
Molecular Structure Analysis
The molecular structure of carboxylic acid derivatives can be characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry. Single crystal X-ray structural analysis can reveal the presence of intramolecular hydrogen bonds, which can lead to dimerization of the molecules . These techniques could be applied to analyze the molecular structure of 2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid.
Chemical Reactions Analysis
The reactivity of similar compounds involves nitrosation reactions, where amino acids are transformed into their corresponding α-hydroxy-acids in acidic solutions. These reactions are suitable for detection and quantification of amino acids in biological samples . The compound may also undergo similar nitrosation reactions, given the presence of an amino group in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives can be influenced by their functional groups. For instance, the presence of nitro groups can affect the acidity and reactivity of the compound. The compound 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid showed significant anticancer activity and interaction with DNA, suggesting that 2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid may also exhibit similar biological properties . The tautomerism and isomerism of related compounds, as well as the influence of steric and solvent effects on their equilibria, are also important aspects of their chemical behavior .
Applications De Recherche Scientifique
Antioxidant Properties
A study by Stanchev et al. (2009) investigated the antioxidant properties of various 4-hydroxycoumarin derivatives, which are structurally related to the compound . They found that these compounds, particularly SS-14, exhibited significant scavenger activity in vitro, highlighting their potential as antioxidants in a hypochlorous system (Stanchev et al., 2009).
Cancer Research
C. Buss et al. (1986) developed a difluoro-derivative of chlorambucil, an anti-cancer drug, from 4-nitrophenylacetic acid. This research underlines the potential of manipulating similar compounds for therapeutic applications in oncology (Buss et al., 1986).
Spectroscopic and Supramolecular Studies
Research by Fernandes et al. (2017) on a chloramphenicol derivative, which shares some structural similarities with 2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid, provides insight into the use of vibrational spectroscopy for the analysis of such compounds (Fernandes et al., 2017).
Apoptosis in Lymphoid Cells
G. Quash et al. (1995) studied a compound similar in structure, 4-methylthio-2-oxobutanoic acid, which was found to be a potent inducer of apoptosis in a murine lymphoid cell line, highlighting its relevance in cellular biology and potential therapeutic applications (Quash et al., 1995).
Pesticide Analysis
A study by Zhang et al. (2008) synthesized haptens closely related to the chemical structure of interest for the development of a sensitive ELISA for the analysis of the pesticide fenthion, demonstrating the potential application of similar compounds in environmental science (Zhang et al., 2008).
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-5-4-13-10(12(18)19)7-11(17)14-8-2-1-3-9(6-8)15(20)21/h1-3,6,10,13,16H,4-5,7H2,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBOQAAWDHXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3002038.png)
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)

![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)